Z-Isomer vs. E-Isomer: Acid-Catalyzed Isomerization Inactivates the Compound
Under acidic gastric conditions (pH ~2), a significant proportion of (Z)-endoxifen converts to the pharmacologically inactive (E)-isomer. (E)-endoxifen exhibits no estrogenic activity at therapeutic serum concentrations and is unable to down-regulate ER levels [1]. This pH-dependent Z→E isomerization represents a major bioavailability barrier for non-enteric oral formulations [2]. Patented enteric formulations require ≥90% of the endoxifen content as the (Z)-isomer to ensure delivery of the active species [3].
| Evidence Dimension | Isomer stability and pharmacological activity |
|---|---|
| Target Compound Data | (Z)-endoxifen: Potent anti-estrogenic activity; inhibits E2-induced tumor growth at oral doses of 4-8 mg/kg in MCF-7 xenograft model |
| Comparator Or Baseline | (E)-endoxifen: No estrogenic activity at therapeutic serum concentrations; cannot down-regulate ER levels |
| Quantified Difference | Qualitative functional difference: (Z)-isomer = active; (E)-isomer = inactive. Patent specification requires ≥90% (Z)-isomer content in enteric compositions. |
| Conditions | MCF-7 cell line; gastric pH conditions (~pH 2); therapeutic serum concentrations |
Why This Matters
Procurement of the pure Z-isomer hydrochloride salt, preferably with enteric formulation specifications, is essential for achieving pharmacologically active compound delivery; E-isomer contamination or gastric isomerization renders the material ineffective.
- [1] Maximov PY, Fernandes DJ, McDaniel RE, et al. Influence of the length and positioning of the antiestrogenic side chain of endoxifen and 4-hydroxytamoxifen on gene activation and growth of estrogen receptor positive cancer cells. J Med Chem. 2014;57(11):4569-4583. View Source
- [2] Elkins P, Coleman D, Burgess J, et al. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC-MS, and quantitative HPLC analysis. J Pharm Biomed Anal. 2014;88:429-435. View Source
- [3] Atossa Therapeutics. U.S. Patent No. 12,071,391. Compositions comprising (Z)-endoxifen and enteric material. Granted August 28, 2024. View Source
